Silanediamine, N,N,N',N',1-pentamethyl- is a silane compound characterized by the presence of a pentamethyl group attached to a diamine structure. Its chemical formula is C₁₃H₃₁N₂Si, and it is recognized for its unique properties that arise from the combination of silicon and nitrogen functionalities. The compound exhibits significant interest in both industrial applications and research due to its potential as a precursor for silicon-based materials and its role in various
Silanization is a process that modifies the surface of a material using silane coupling agents. BDMAMS has been used to silanize pH-sensitive microelectrodes employed in measuring the membrane potential of oocytes [PubChem: Bis(dimethylamino)-methylsilane, ]. This technique plays a crucial role in research areas like:
By silanizing the microelectrodes with BDMAMS, researchers can improve their stability and reduce electrical noise, leading to more reliable measurements of these delicate biological signals.
BDMAMS can be employed as a derivatization reagent for specific functional groups in molecules, making them more volatile and suitable for analysis by gas chromatography (GC) [Sigma-Aldrich: Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur, ]. This technique is particularly valuable for analyzing:
Silanediamine, N,N,N',N',1-pentamethyl- can be synthesized through various methods:
Silanediamine, N,N,N',N',1-pentamethyl- has several applications:
Research on interaction studies involving silanediamine, N,N,N',N',1-pentamethyl- has focused on its reactivity with various substrates and biological systems. Studies have shown that it can form stable complexes with metal ions, which could enhance its utility in catalysis and material science. Additionally, interactions with biological molecules are being explored to assess potential therapeutic uses.
Silanediamine, N,N,N',N',1-pentamethyl- shares structural similarities with other silanes and amines. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl | Chlorinated derivative of pentamethyl silanediamine | Enhanced reactivity due to chlorine presence |
Silanediamine, 1,1-dimethyl-N,N'-diphenyl | Diphenyl-substituted silanediamine | Greater steric hindrance affecting reactivity |
Trimethylsilane | Simple trimethyl derivative | Basic silane without amine functionality |
Silanediamine, N,N,N',N',1-pentamethyl- is unique due to its combination of multiple methyl groups which enhance its stability and reactivity compared to simpler silanes or amines. The pentamethyl structure contributes to its hydrophobicity and potential applications in surface modification.